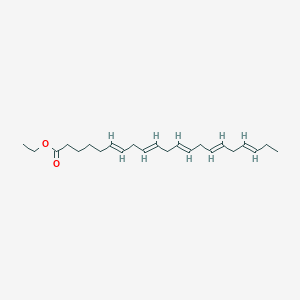
ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate is a complex organic compound characterized by its multiple conjugated double bonds. This compound is part of a broader class of polyunsaturated fatty acid esters, which are known for their significant roles in various biological and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate typically involves the esterification of the corresponding polyunsaturated fatty acid with ethanol. This reaction is often catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the polyunsaturated fatty acid from natural sources, followed by its esterification. Advanced techniques such as continuous flow reactors and high-efficiency separation processes are employed to optimize production efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and peroxides, which are important intermediates in organic synthesis.
Reduction: Hydrogenation of the double bonds can yield saturated esters.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include epoxides, saturated esters, and halogenated derivatives, each with distinct properties and applications.
Scientific Research Applications
Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate involves its interaction with cellular membranes and enzymes. The compound’s polyunsaturated nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its metabolites can modulate signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- (6E,9E,12E,15E,18E,21E)-tetracosa-6,9,12,15,18,21-hexaenoic acid
- (3E,6E,9E,12E,15E,18E)-3,6,9,12,15,18-Henicosahexaene
- (3E,6E,9E,12E,15E,18E)-22-bromodocosa-3,6,9,12,15,18-hexaene
Uniqueness
Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate is unique due to its specific chain length and degree of unsaturation, which confer distinct physical and chemical properties. These characteristics make it particularly valuable in applications requiring specific interactions with biological membranes and enzymes.
Properties
Molecular Formula |
C23H36O2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate |
InChI |
InChI=1S/C23H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-22H2,1-2H3/b6-5+,9-8+,12-11+,15-14+,18-17+ |
InChI Key |
RKAKAVQIMCZXPE-LRKAYDMASA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)OCC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


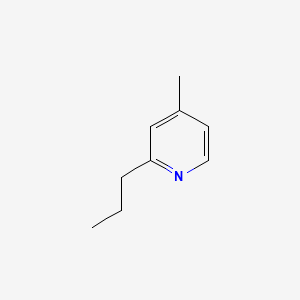
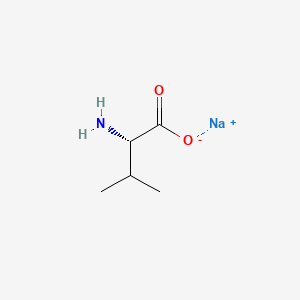
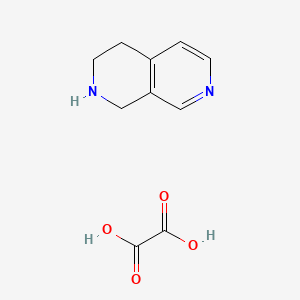
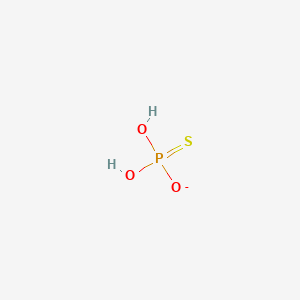
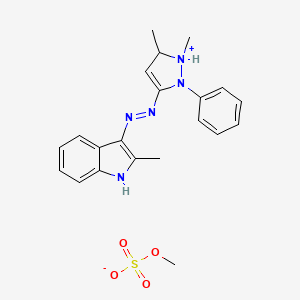
![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)

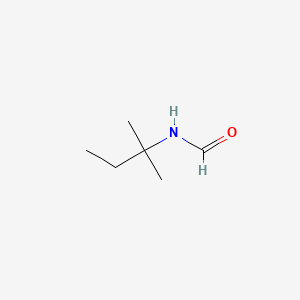
![Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)
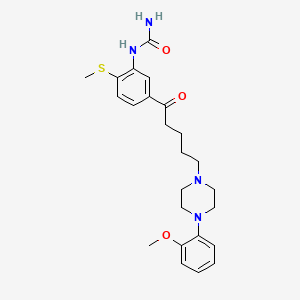
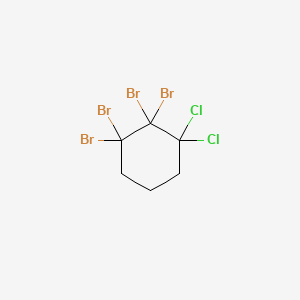
![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
![3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816654.png)
